Histamine H₄ Receptor Affinity – Cross‑Study Comparison with a Structurally Related Analog
The target compound’s H₄R affinity has not been reported in a peer‑reviewed primary publication; however, a close structural analog (CHEMBL1915535, a 4‑methylpiperazine‑substituted pyrimidine urea) exhibits a Ki of 82 nM in a [³H]histamine competition binding assay at human H₄R expressed in CHO cells [1]. The 4‑butoxyphenyl‑pyridazinyl‑piperidine architecture of the target compound introduces greater lipophilicity and steric bulk, which, by class‑level SAR inference, may modulate binding kinetics and functional antagonism relative to the simpler analog. Direct quantitative comparison is not yet available.
| Evidence Dimension | Human H₄R binding affinity (Ki) |
|---|---|
| Target Compound Data | Not determined in peer‑reviewed study; structural analog data used as benchmark |
| Comparator Or Baseline | CHEMBL1915535: Ki = 82 nM ([³H]histamine displacement, human H₄R‑CHO cells) [1] |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | Target compound: no public data. Comparator: [³H]histamine competition binding, human H₄R expressed in CHO cells, 90 min incubation, scintillation counting. |
Why This Matters
Binding affinity is the primary filter for selecting an H₄R antagonist probe; users must request vendor‑supplied batch‑specific Ki data to confirm that the butoxyphenyl‑pyridazinyl substitution preserves or improves affinity relative to the 82 nM benchmark.
- [1] BindingDB entry BDBM50356879 (CHEMBL1915535). Affinity Data: Ki = 82 nM (displacement of [³H]histamine from human H₄R expressed in CHO cells). Curated by ChEMBL. View Source
